1-[(2,4-dimethylphenyl)sulfonyl]indoline
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-7-8-16(13(2)11-12)20(18,19)17-10-9-14-5-3-4-6-15(14)17/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEOONFXEXIDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline
Structural Differences :
- The sulfonyl group is attached to a morpholine ring at position 5 of the indoline, compared to the 2,4-dimethylphenyl substituent in the parent compound.
- An acetyl group replaces the hydrogen at the indoline nitrogen.
Physicochemical and Pharmacological Properties :
- Drug-Likeness : Calculated logP (3.2) and polar surface area (85 Ų) suggest moderate lipophilicity and membrane permeability, suitable for CNS-targeting applications.
- Synthetic Utility : Demonstrated improved aqueous solubility compared to 1-[(2,4-dimethylphenyl)sulfonyl]indoline due to the morpholine moiety .
5-O-Substituted Seco-Cyclopropylindole (seco-CI) Derivatives
Structural Differences :
- Sulfonyl groups (e.g., methylsulfonyl, aminosulfonyl) are attached at the 5-O-position of indole rather than the indoline nitrogen.
- Lack of 2,4-dimethylphenyl substituent reduces steric hindrance.
Comparison :
Vortioxetine and Related Piperazine Derivatives
Structural Differences :
- Vortioxetine (1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine) features a sulfanyl (-S-) linkage instead of sulfonyl (-SO₂-).
- Piperazine ring replaces indoline.
Pharmacological Properties :
Comparison :
N-[1-(2,4-Dimethylphenyl)Ethyl]Ethanesulfonamide
Structural Differences :
- Ethanesulfonamide substituent instead of indoline core.
- Ethyl linker between sulfonamide and 2,4-dimethylphenyl group.
Comparison :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP | Key Substituents | Biological Activity |
|---|---|---|---|---|
| This compound | 316.40 | 3.5 | 2,4-Dimethylphenyl sulfonyl | Under investigation |
| 1-Acetyl-5-(morpholin-4yl sulfonyl)indoline | 352.42 | 3.2 | Morpholine sulfonyl, acetyl | Carbonic anhydrase inhibition |
| 5-O-Methylsulfonyl seco-CI | 398.44 | 2.8 | Methylsulfonyl, cyclopropyl | Cytotoxic (IC₅₀: 0.8–1.2 µM) |
| Vortioxetine | 298.45 | 3.1 | 2,4-Dimethylphenyl sulfanyl | Serotonin modulation |
Q & A
Q. What are the optimal synthetic routes for 1-[(2,4-dimethylphenyl)sulfonyl]indoline, and how do reaction conditions influence yield and purity?
The synthesis typically involves sulfonylation of indoline derivatives using 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Key parameters include:
- Temperature: Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Solvent: Anhydrous dichloromethane or THF is preferred to avoid competing nucleophilic substitution .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yields range from 60–85%, depending on stoichiometric control of sulfonyl chloride .
Q. How can researchers characterize the structural integrity of this compound?
Standard analytical workflows include:
- NMR Spectroscopy: H and C NMR confirm regioselective sulfonylation (e.g., absence of indoline NH peak at δ 8–9 ppm post-reaction) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., calculated for CHNOS: 295.09 g/mol) .
- X-ray Crystallography: Resolves steric effects from the 2,4-dimethylphenyl group on indoline conformation .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity assays for this compound derivatives?
Discrepancies in IC values (e.g., anticancer vs. antimicrobial assays) often arise from:
- Target Selectivity: Sulfonamide derivatives may bind off-target kinases or GPCRs. Use orthogonal assays (e.g., thermal shift binding, SPR) to validate primary targets .
- Solubility Artifacts: Poor aqueous solubility (>100 µM in PBS) can inflate apparent activity. Optimize formulations with co-solvents (e.g., 10% DMSO/PBS) and confirm dose-response linearity .
- Metabolic Stability: Hepatic microsome assays (human/rat) differentiate intrinsic activity from rapid clearance .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?
- Docking Studies: Molecular dynamics (e.g., AutoDock Vina) predict binding poses to targets like carbonic anhydrase IX. Focus on sulfonyl group interactions with Zn-containing active sites .
- ADMET Prediction: Tools like SwissADME assess logP (optimal ~2.5–3.5), CYP450 inhibition, and blood-brain barrier permeability. Modify substituents on the indoline ring to reduce metabolic liability .
Q. What methodologies enable enantioselective synthesis of this compound?
Chiral resolution techniques include:
- Asymmetric Catalysis: CuH-catalyzed hydrogenation with Josiphos ligands achieves >90% ee for indoline scaffolds .
- Chiral Stationary Phases: HPLC with amylose- or cellulose-based columns resolves enantiomers (e.g., Chiralpak IA, 80:20 hexane/isopropanol) .
Mechanistic and Structural Questions
Q. How does the 2,4-dimethylphenyl group influence the electronic properties of the sulfonamide moiety?
- Electron-Withdrawing Effect: The sulfonyl group reduces electron density on the indoline nitrogen, enhancing stability toward oxidation. DFT calculations show a 0.3 eV increase in HOMO-LUMO gap compared to unsubstituted analogs .
- Steric Effects: Ortho-methyl groups restrict rotation of the sulfonylphenyl ring, favoring a planar conformation that enhances π-π stacking with aromatic residues in target proteins .
Q. What are the limitations of using this compound as a fluorescent probe?
- Quenching in Aqueous Media: The compound exhibits fluorescence at λ 420 nm (λ 340 nm) but shows 60% quenching in PBS due to aggregation. Modify with hydrophilic substituents (e.g., –SONa) to improve aqueous compatibility .
Data Interpretation and Validation
Q. How should researchers address batch-to-batch variability in biological activity data?
Q. What statistical models are appropriate for analyzing dose-response relationships?
- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate Hill slopes and EC. Report 95% confidence intervals to assess significance .
Advanced Applications
Q. Can this compound serve as a photoaffinity label for target identification?
Yes, via incorporation of a diazirine or benzophenone group at the indoline C3 position. UV irradiation (365 nm) generates reactive intermediates for covalent crosslinking to proteins, followed by pull-down/MS analysis .
Q. What strategies enhance metabolic stability without compromising target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
